2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide
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Overview
Description
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of various substituents. One common method involves the cyclization of appropriate α-haloketones with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound may also interact with bacterial cell membranes, leading to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their anticancer properties.
2,4-disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of ethoxyphenyl, phenyl, and pyridinyl groups may enhance its interaction with specific molecular targets, leading to its potential use in various scientific research applications .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRDUHSZZERGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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